Brain Natriuretic Peptide (BNP) (1-32), rat
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Overview
Description
Brain Natriuretic Peptide (BNP) (1-32) is a 32-amino acid polypeptide primarily secreted by the ventricles of the heart in response to excessive stretching of heart muscle cells (cardiomyocytes). It was initially discovered in the brain, hence its name, but is predominantly produced in the heart. This peptide plays a crucial role in cardiovascular homeostasis by promoting natriuresis, diuresis, and vasodilation, thereby reducing blood pressure and ventricular fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brain Natriuretic Peptide (BNP) (1-32) involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent). The peptide chain is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In an industrial setting, the production of Brain Natriuretic Peptide (BNP) (1-32) can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Brain Natriuretic Peptide (BNP) (1-32) can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation of methionine residues in the peptide can be achieved using hydrogen peroxide or performic acid.
Reduction: Reduction of disulfide bonds within the peptide can be carried out using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid substitution can be performed during the synthesis process by incorporating different protected amino acids
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted variants of Brain Natriuretic Peptide (BNP) (1-32), which can be used for various research purposes .
Scientific Research Applications
Brain Natriuretic Peptide (BNP) (1-32) has a wide range of scientific research applications:
Mechanism of Action
Brain Natriuretic Peptide (BNP) (1-32) exerts its effects by binding to natriuretic peptide receptors (NPR-A and NPR-B) on the surface of target cells. This binding activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in the relaxation of vascular smooth muscle cells, vasodilation, and increased natriuresis and diuresis. These actions collectively reduce blood volume, decrease systemic vascular resistance, and lower blood pressure .
Comparison with Similar Compounds
Brain Natriuretic Peptide (BNP) (1-32) is part of the natriuretic peptide family, which includes Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP).
Atrial Natriuretic Peptide (ANP): A 28-amino acid peptide primarily produced in the atria of the heart.
C-type Natriuretic Peptide (CNP): A 22-amino acid peptide mainly produced in the brain and vascular endothelium.
Brain Natriuretic Peptide (BNP) (1-32) is unique due to its predominant production in the ventricles of the heart and its significant role as a biomarker for heart failure .
Properties
Molecular Formula |
C146H239N47O44S3 |
---|---|
Molecular Weight |
3453.0 g/mol |
IUPAC Name |
3-[[40-(4-aminobutyl)-52-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-di(butan-2-yl)-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[1-[[5-carbamimidamido-1-[[1-[(1-carboxy-2-phenylethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161) |
InChI Key |
CKSKSHHAEYGHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C |
Origin of Product |
United States |
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